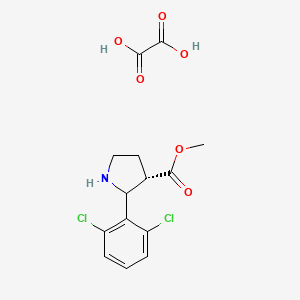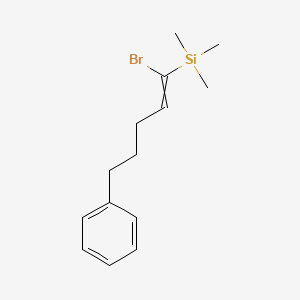![molecular formula C19H16BrNO2S B12636396 Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with an ethyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Bromomethylation: The phenyl ring is bromomethylated using bromomethyl reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Coupling Reactions: The phenyl and thiazole rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF), catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific nucleophile or reagent used.
Applications De Recherche Scientifique
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate exerts its effects depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate can be compared with other similar compounds such as:
Phenacyl Bromide: Similar in having a bromomethyl group attached to an aromatic ring, but lacks the thiazole and ester functionalities.
3-Bromomethylphenylboronic Acid Pinacol Ester: Contains a bromomethyl group and a boronic ester, used in Suzuki-Miyaura coupling reactions.
Ethyl 4-(bromomethyl)benzoate: Similar ester functionality but lacks the thiazole ring.
Propriétés
Formule moléculaire |
C19H16BrNO2S |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
ethyl 2-[3-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-8-4-3-5-9-14)21-18(24-17)15-10-6-7-13(11-15)12-20/h3-11H,2,12H2,1H3 |
Clé InChI |
CYYPXKZTGPYSBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)CBr)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
